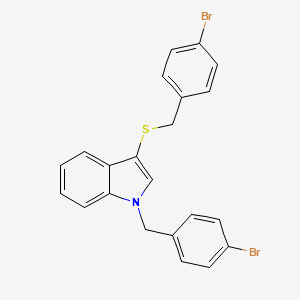![molecular formula C23H25N5O3 B2363329 8-(4-メトキシフェニル)-4-オキソ-N-(4-フェニルブタン-2-イル)-4H,6H,7H,8H-イミダゾ[2,1-c][1,2,4]トリアジン-3-カルボキサミド CAS No. 946230-41-7](/img/structure/B2363329.png)
8-(4-メトキシフェニル)-4-オキソ-N-(4-フェニルブタン-2-イル)-4H,6H,7H,8H-イミダゾ[2,1-c][1,2,4]トリアジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and development.
科学的研究の応用
8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.
Materials Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.
Biological Research: Study of its interactions with biological molecules and potential as a biochemical probe.
作用機序
Target of Action
The compound 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide, also known as F2482-0184, primarily targets the FMS-like tyrosine kinase 3 (FLT3) and the bone morphogenetic protein (BMP) type 1 receptor ALK2 . FLT3 is a transmembrane receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), and its mutations are associated with poor prognosis . ALK2 is significantly upregulated in AML patients with FLT3 mutations compared to those with wild-type FLT3 .
Mode of Action
F2482-0184 is a small-molecule inhibitor of ALK2 kinase activity . It inhibits the activation of FLT3 downstream signaling . The compound acts as a dual inhibitor for FLT3 and ALK2 . It inhibits leukemia growth by targeting these two proteins .
Biochemical Pathways
The action of F2482-0184 affects the FLT3 and BMP-mediated signaling pathways . In the FLT3 pathway, the compound inhibits the activation of FLT3 downstream signaling . In the BMP pathway, it inhibits the SMAD-driven transcription of hepcidin, which promotes the degradation of the iron transporter ferroportin, leading to reduced serum iron levels and subsequent functional anemia .
Pharmacokinetics
The compound has demonstrated consistent preclinical activity in three mouse efficacy models of functional iron deficiency
Result of Action
The molecular and cellular effects of F2482-0184’s action include the inhibition of leukemia growth , the reversal of elevated hepcidin levels, and the increase in iron levels . These effects are achieved through the compound’s interaction with its targets, FLT3 and ALK2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-oxo Group: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 4-methoxyphenyl and 4-phenylbutan-2-yl Groups: These groups are introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts for cross-coupling reactions, halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
類似化合物との比較
Similar Compounds
8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide: shares similarities with other imidazo[2,1-c][1,2,4]triazine derivatives.
4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide: Lacks the 4-methoxyphenyl group.
8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide: Lacks the 4-phenylbutan-2-yl group.
Uniqueness
The presence of both the 4-methoxyphenyl and 4-phenylbutan-2-yl groups in 8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide makes it unique compared to other similar compounds
特性
IUPAC Name |
8-(4-methoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-16(8-9-17-6-4-3-5-7-17)24-21(29)20-22(30)28-15-14-27(23(28)26-25-20)18-10-12-19(31-2)13-11-18/h3-7,10-13,16H,8-9,14-15H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSQMNZCVASARR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
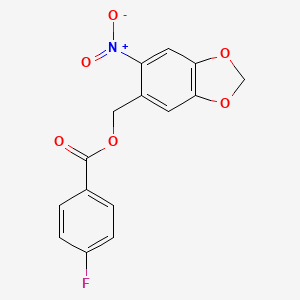
![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)
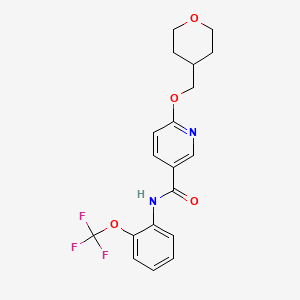
![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363249.png)
![(2Z)-N-acetyl-2-[(2,4-difluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2363250.png)
![Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate](/img/structure/B2363252.png)
![2-[[2-(4-Bromophenyl)-3-methylbutan-2-yl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2363253.png)
![3,4,5-triethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2363254.png)
![N-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2363258.png)
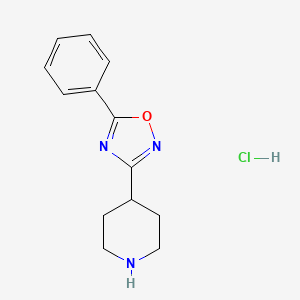
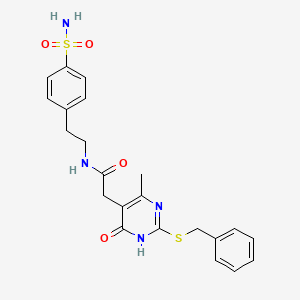
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B2363264.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethyl-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2363268.png)
